Eltrombopag

Descripción general

Descripción

Eltrombopag es una molécula pequeña biodisponible por vía oral que actúa como un agonista del receptor de trombopoyetina. Se utiliza principalmente para tratar afecciones como la trombocitopenia idiopática y la trombocitopenia asociada a la hepatitis C crónica . This compound estimula la producción de plaquetas en la médula ósea, reduciendo así el riesgo de sangrado y hematomas asociados con recuentos bajos de plaquetas .

Mecanismo De Acción

Eltrombopag ejerce sus efectos al unirse al dominio transmembrana del receptor de trombopoyetina en las células de la médula ósea . Esta unión estimula la fosforilación de las proteínas STAT y JAK, lo que lleva a la activación de las vías de señalización descendentes que promueven la producción de plaquetas . A diferencia de otros agonistas del receptor de trombopoyetina, this compound no activa la vía AKT .

Análisis Bioquímico

Biochemical Properties

Eltrombopag interacts with the transmembrane domain of the human thrombopoietin receptor . It stimulates STAT and JAK phosphorylation . Unlike recombinant thrombopoietin or romiplostim, this compound does not activate the AKT pathway . It also binds to metal ions, particularly iron (III), which could be a result of chelation of metal ions .

Cellular Effects

This compound has been shown to progressively mobilize cellular iron from hepatocyte, cardiomyocyte, and pancreatic cell lines, rapidly decreasing intracellular reactive oxygen species (ROS) and also restoring insulin secretion in pancreatic cells . It also maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .

Molecular Mechanism

This compound has a unique mechanism of action. It binds to a transmembrane region of the thrombopoietin receptor that is distant from the thrombopoietin binding site . As such, this compound may confer synergistic effects with endogenous thrombopoietin rather than competing for binding . It also induces activation of the thrombopoietin receptor and downstream signaling in a distinct manner to thrombopoietin .

Temporal Effects in Laboratory Settings

This compound has shown to have temporal effects in laboratory settings. For instance, clinically achievable concentrations (1 µM) progressively mobilized cellular iron from various cell lines . The median response time was 14 days . Long-term use of this compound for bone marrow failure depletes total body iron .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it has been shown to inhibit lung and lymph node metastasis in animal tumor metastasis models .

Metabolic Pathways

This compound is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of this compound. UGT1A1 and UGT1A3 are responsible for the glucuronidation of this compound .

Transport and Distribution

Peak absorption of this compound occurs around 2-6 hours following oral administration, and the total oral absorption of drug-related material following a 75 mg dose was estimated to be at least 52% .

Subcellular Localization

Specific studies on the subcellular localization of this compound were not found. It is known that this compound interacts with the transmembrane domain of the human thrombopoietin receptor , suggesting its localization at the cell membrane where the receptor is located.

Métodos De Preparación

La síntesis de eltrombopag involucra varios pasos clave:

Reacción de acoplamiento: El ácido 3’-amino-2’-hidroxi-bifenil-3-carboxílico se hace reaccionar con el éster alquílico del acetoacetato para formar (Z)-2-[3’-(2’-hidroxi-3-ácido carboxílico bifenilo)hidrazono]-3-oxo-ácido butírico alquílico éster.

Ciclización de condensación: El intermedio formado en el paso anterior se somete a una reacción de ciclización de condensación con 3,4-dimetilfenilhidrazina para producir this compound.

Este proceso se caracteriza por su simplicidad, rentabilidad y respeto al medio ambiente, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

Eltrombopag experimenta varios tipos de reacciones químicas:

Oxidación: This compound puede ser oxidado por enzimas como CYP1A2 y CYP2C8.

Conjugación: También puede sufrir conjugación con ácido glucurónico, glutatión o cisteína.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y agentes de conjugación. Los principales productos formados a partir de estas reacciones son derivados oxidados y conjugados de this compound .

Aplicaciones Científicas De Investigación

Eltrombopag tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Eltrombopag se compara con otros agonistas del receptor de trombopoyetina como romiplostim y hetrombopag:

El sitio de unión único de this compound y su mecanismo de acción lo hacen distinto de estos otros compuestos, ofreciendo diferentes beneficios terapéuticos y aplicaciones .

Referencias

Actividad Biológica

Eltrombopag is a first-in-class, orally bioavailable, small-molecule agonist of the thrombopoietin receptor (TpoR), primarily used in the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenic purpura (ITP). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions by binding to the juxtamembrane domain of the TpoR, activating several intracellular signaling pathways crucial for megakaryocyte differentiation and platelet production. The primary pathways involved include:

- JAK/STAT Pathway : this compound activates the JAK/STAT pathway, particularly STAT5, which is essential for megakaryocyte proliferation.

- MAPK Pathway : It also engages the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular signaling that promotes megakaryocyte differentiation .

Unlike endogenous thrombopoietin (TPO), this compound does not compete for the same binding site on TpoR. This non-competitive mechanism allows for additive effects when both this compound and TPO are present, enhancing platelet production more effectively than either agent alone .

Preclinical Studies

In vitro studies have shown that this compound significantly enhances the differentiation of human bone marrow progenitor cells into megakaryocytes. For instance, primary human CD34+ cells exposed to this compound demonstrated increased proliferation and differentiation into CD41+ megakaryocytes . Moreover, in vivo studies in chimpanzees indicated that oral administration of this compound resulted in a remarkable increase in platelet counts—up to 100%—over a short duration .

Clinical Efficacy

Clinical trials have established the efficacy of this compound in various populations. A notable study evaluated its use in adults and children with immune-refractory ITP. The results indicated significant increases in platelet counts among participants receiving this compound compared to placebo groups. The drug's safety profile was generally favorable, though some adverse effects were noted, including thromboembolic events and liver function abnormalities .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

Case Studies

- Chronic Immune Thrombocytopenic Purpura : A case study involving a 45-year-old female patient with chronic ITP demonstrated that after initiating treatment with this compound at a dose of 50 mg daily, her platelet count rose from 20,000 to over 150,000 within six weeks. The patient reported no significant side effects during this period.

- Pediatric Use : In a clinical trial involving children aged 1-17 years with severe ITP, this compound was administered at doses adjusted according to body weight. Results showed a median increase in platelet counts from baseline values of 15,000 to over 100,000 within eight weeks. Adverse effects were minimal and included transient elevations in liver enzymes.

Propiedades

IUPAC Name |

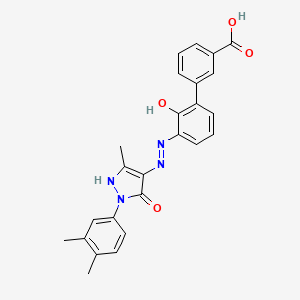

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057753 | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltrombopag | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange solid | |

CAS No. |

496775-61-2 | |

| Record name | Eltrombopag [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eltrombopag | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.